1-((Trimethylsilyl)ethynyl)isoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

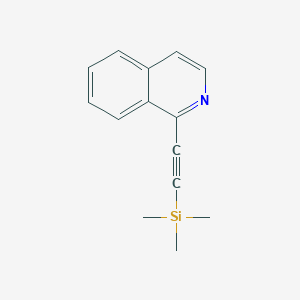

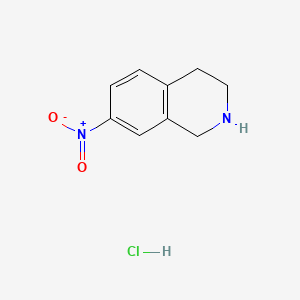

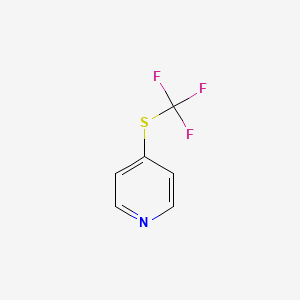

1-((Trimethylsilyl)ethynyl)isoquinoline is an organic compound with the molecular formula C14H15NSi . The trimethylsilyl group (TMS) is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .

Synthesis Analysis

The synthesis of isoquinoline derivatives, including 1-((Trimethylsilyl)ethynyl)isoquinoline, has been reported in the literature . A series of 1,2,3-triazole derivatives were synthesized through a copper-catalyzed click reaction .Molecular Structure Analysis

The molecular structure of 1-((Trimethylsilyl)ethynyl)isoquinoline consists of an isoquinoline moiety with a trimethylsilyl ethynyl group attached . The molecule has a molar refractivity of 76.6±0.4 cm³ .Chemical Reactions Analysis

While specific chemical reactions involving 1-((Trimethylsilyl)ethynyl)isoquinoline are not detailed in the search results, the compound’s structure suggests it could participate in reactions typical of isoquinolines and ethynyl compounds .Physical And Chemical Properties Analysis

1-((Trimethylsilyl)ethynyl)isoquinoline has a density of 1.0±0.1 g/cm³, a boiling point of 330.2±24.0 °C at 760 mmHg, and a flash point of 153.5±22.9 °C . It has a polar surface area of 13 Ų and a molar volume of 233.8±5.0 cm³ .科学的研究の応用

Iridium-Catalyzed Addition Reactions

Iridium complexes catalyze the addition reactions of ethynyltrimethylsilane to quinolines and isoquinolines, activated by acyl chloride, producing 1-trimethylsilylethynyl-1,2-dihydroisoquinolines with good to high yields. This process offers a synthetic route for the functionalization of isoquinoline derivatives (Yamazaki, Fujita, & Yamaguchi, 2004).

Regiospecific Synthesis of Isoquinoline Alkaloids

The trimethylsilyl group serves as an effective activating group for the Pictet-Spengler reaction, controlling regiochemistry in the synthesis of tetrahydroisoquinoline derivatives. This method enables the regiospecific synthesis of 8-methoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrating the utility of trimethylsilyl groups in isoquinoline alkaloid synthesis (Miller & Tsang, 1988).

Synthesis of Ethyl 1-(2-Oxoalkyl)-1,2-Dihydroisoquinoline-2-Carboxylates

A method for synthesizing ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates via C–C bond formation between 2-ethoxycarbonylisoquinolinium chloride and trimethylsilyl enol ethers has been developed. The resulting products can be further cyclized to yield pyrido[2,1-a]isoquinoline derivatives, showcasing a pathway for the construction of complex isoquinoline frameworks (Wada, Nakatani, & Akiba, 1983).

Insertion of Isocyanides into N-Si Bonds

A study revealed that trimethylsilyl chloride acts as an efficient activating agent for azines in isocyanide-based reactions, which involve a key insertion step of isocyanide into an N-Si bond. This process leads to the formation of various α-substituted dihydroazines, offering a route for the development of compounds with potential anti-parasitic properties (Luque et al., 2019).

作用機序

Target of Action

The primary target of 1-((Trimethylsilyl)ethynyl)isoquinoline is tubulin , a protein that is a crucial component of the cytoskeleton . Tubulin plays a vital role in cell division, growth, shape, transport, and motility .

Mode of Action

1-((Trimethylsilyl)ethynyl)isoquinoline interacts with tubulin by binding to the colchicine site of tubulin . This interaction forms hydrogen bonds in the active site of β-tubulin . The binding of the compound to tubulin can inhibit tubulin polymerization , which is a critical process for the formation of microtubules, the structural components of the cytoskeleton.

Biochemical Pathways

The inhibition of tubulin polymerization by 1-((Trimethylsilyl)ethynyl)isoquinoline affects the microtubule dynamics, which is a crucial part of the cell cycle . This disruption can lead to cell cycle arrest at the G2/M phase , preventing the cell from dividing and thus inhibiting the growth of cancer cells.

Result of Action

The result of the action of 1-((Trimethylsilyl)ethynyl)isoquinoline is the inhibition of cell division, leading to a decrease in the growth of cancer cells . The compound has shown potent cytotoxicity activity against HepG2 and HeLa cell lines .

Action Environment

The action, efficacy, and stability of 1-((Trimethylsilyl)ethynyl)isoquinoline can be influenced by various environmental factors These factors could include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the cell types it is acting upon.

特性

IUPAC Name |

2-isoquinolin-1-ylethynyl(trimethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)11-9-14-13-7-5-4-6-12(13)8-10-15-14/h4-8,10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCIUBLLCEWITIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517603 |

Source

|

| Record name | 1-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((Trimethylsilyl)ethynyl)isoquinoline | |

CAS RN |

86521-10-0 |

Source

|

| Record name | 1-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)